3-(3,4-dimethylphenyl)-7,8-dimethoxy-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
3-(3,4-dimethylphenyl)-7,8-dimethoxy-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the pyrazoloquinoline family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethylphenyl)-7,8-dimethoxy-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring.
Quinoline Ring Formation: The pyrazole intermediate is then subjected to cyclization with suitable quinoline precursors under acidic or basic conditions to form the pyrazoloquinoline core.
Introduction of Substituents:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dimethylphenyl)-7,8-dimethoxy-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out to replace hydrogen atoms or functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Methyl iodide in the presence of a base for methylation; methoxybenzene under Friedel-Crafts conditions for methoxylation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional carbonyl groups, while reduction may produce dihydro derivatives of the compound.
Scientific Research Applications
3-(3,4-dimethylphenyl)-7,8-dimethoxy-1H-pyrazolo[4,3-c]quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethylphenyl)-7,8-dimethoxy-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in various physiological processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-dimethylphenyl)-7,8-dimethoxy-1H-pyrazolo[3,4-b]quinoline
- 3-(3,4-dimethylphenyl)-7,8-dimethoxy-1H-pyrazolo[4,3-d]quinoline
Uniqueness
3-(3,4-dimethylphenyl)-7,8-dimethoxy-1H-pyrazolo[4,3-c]quinoline is unique due to its specific substitution pattern and the position of the pyrazole ring fusion. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities compared to other similar compounds.
Properties
Molecular Formula |
C20H19N3O2 |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
3-(3,4-dimethylphenyl)-7,8-dimethoxy-1H-pyrazolo[4,3-c]quinoline |
InChI |
InChI=1S/C20H19N3O2/c1-11-5-6-13(7-12(11)2)19-15-10-21-16-9-18(25-4)17(24-3)8-14(16)20(15)23-22-19/h5-10H,1-4H3,(H,22,23) |
InChI Key |
RHGQVRRZSPCHJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NNC3=C2C=NC4=CC(=C(C=C43)OC)OC)C |
Origin of Product |
United States |
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